[(5-Bromo-pyridin-3-yl)-phenyl-methyl]-carbamic acid tert-butyl ester
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Overview
Description
[(5-Bromo-pyridin-3-yl)-phenyl-methyl]-carbamic acid tert-butyl ester is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated pyridine ring and a phenyl-methyl group attached to a carbamic acid ester. Its distinct molecular configuration makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromo-pyridin-3-yl)-phenyl-methyl]-carbamic acid tert-butyl ester typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-pyridine.
Formation of Phenyl-Methyl Intermediate: The 5-bromo-pyridine is then reacted with benzyl chloride in the presence of a base like potassium carbonate to form the (5-bromo-pyridin-3-yl)-phenyl-methyl intermediate.
Carbamate Formation: The intermediate is then treated with tert-butyl chloroformate and a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(5-Bromo-pyridin-3-yl)-phenyl-methyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenyl-methyl group can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form hydrocarbons.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Products include phenyl-methyl alcohols or carboxylic acids.
Reduction: Products include phenyl-methyl hydrocarbons.
Hydrolysis: Products include carbamic acid and tert-butyl alcohol.
Scientific Research Applications
[(5-Bromo-pyridin-3-yl)-phenyl-methyl]-carbamic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of [(5-Bromo-pyridin-3-yl)-phenyl-methyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carbamic acid ester can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [(5-Chloro-pyridin-3-yl)-phenyl-methyl]-carbamic acid tert-butyl ester
- [(5-Fluoro-pyridin-3-yl)-phenyl-methyl]-carbamic acid tert-butyl ester
- [(5-Iodo-pyridin-3-yl)-phenyl-methyl]-carbamic acid tert-butyl ester
Uniqueness
[(5-Bromo-pyridin-3-yl)-phenyl-methyl]-carbamic acid tert-butyl ester is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
tert-butyl N-[(5-bromopyridin-3-yl)-phenylmethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-17(2,3)22-16(21)20-15(12-7-5-4-6-8-12)13-9-14(18)11-19-10-13/h4-11,15H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXVFNGGXAHXBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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